![molecular formula C9H15NO4 B2768632 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 227201-29-8](/img/structure/B2768632.png)
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as DMAD, is an organic compound with a wide range of applications in the scientific and medical fields. It has been used in the synthesis of other compounds, in biomedical research, and in laboratory experiments.
Scientific Research Applications
Fluorescent Probe for Biological Imaging
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester serves as a fluorescent probe in biological imaging studies. Its unique chemical structure allows it to interact with specific cellular components, making it valuable for visualizing cellular processes, tracking molecular pathways, and studying cellular dynamics .
Peptide Synthesis Reagent
Researchers utilize this compound as a reagent in peptide synthesis. Its compatibility with peptide coupling reactions enables efficient peptide bond formation. By facilitating the assembly of amino acids into longer peptide chains, it contributes to the development of bioactive peptides, pharmaceuticals, and protein-based therapeutics.
Catalyst in Organic Reactions
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate acts as a catalyst in various organic reactions. Its presence enhances reaction rates, selectivity, and yields. Researchers have explored its utility in transformations such as esterifications, amidations, and C–C bond formations. Its mild reaction conditions and compatibility with diverse substrates make it a versatile catalyst .
Solvent for O- and N-Arylation Reactions
In the context of green chemistry, this compound has been investigated as a solvent for O- and N-arylation reactions via SNAr (nucleophilic aromatic substitution) processes. Notably, it demonstrates solvent recovery capabilities while maintaining yields comparable to other green solvents. This property is particularly relevant for sustainable synthesis and purification methods .
Membrane Science Applications
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate finds applications in membrane science. Traditional toxic polar aprotic solvents are often unavoidable in large quantities during membrane fabrication. However, this green solvent offers an alternative. Its properties, including dielectric constant, solubility parameters, and NMR residual shifts, have been characterized to facilitate its adoption in membrane-related research .
Sustainable Synthesis Routes
Efforts have been made to develop more sustainable synthetic routes for this compound. Novel single-step reactions have been explored, resulting in high-purity products. These greener synthetic methodologies offer advantages over patented routes in terms of atom economy, complete E factor, carbon intensity, and hazard analysis .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 8-hydroxyquinolines (8hqs), have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, alzheimer’s disease, and cancer .
Mode of Action
It is suggested that similar compounds, like pbt2 (a type of 8hq), act as copper and zinc ionophores, causing cellular accumulation of these ions rather than metal depletion . This suggests that 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione might interact with its targets in a similar way.
Biochemical Pathways
It is known that similar compounds, such as 8hqs, can induce alterations to metal ion homeostasis, as well as cytotoxicity and cell death .
Pharmacokinetics
It is known that similar compounds, such as 8hqs, are absorbed very rapidly after intramuscular injection, with virtually complete absorption and a bioavailability of 90% to 100% compared with intravenous administration .
Result of Action
It is suggested that similar compounds, like pbt2, can cause significant cytotoxicity and changes in intracellular metal ion homeostasis .
Action Environment
It is known that similar compounds, such as 8hqs, can be influenced by various environmental factors .
properties
IUPAC Name |
5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPHIODDGUUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
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